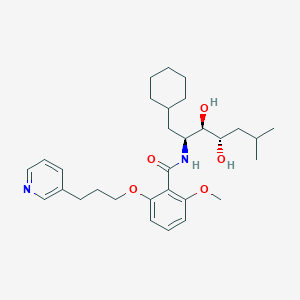
N-((2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)-2-methoxy-6-(3-(pyridin-3-yl)propoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP-305202 is a compound known for its significant role in scientific research, particularly in the field of immunology. It is a monoclonal antibody that targets human CD80, a protein expressed on the surface of activated B and T cells, macrophages, and dendritic cells. CD80 plays a crucial role in the regulation of T cell activation by interacting with CD28 and CTLA-4.
Preparation Methods
The preparation of CP-305202 involves several synthetic routes and reaction conditions. The antibody is typically produced using recombinant DNA technology. The process begins with the insertion of the gene encoding the antibody into a suitable expression vector. This vector is then introduced into a host cell line, such as Chinese Hamster Ovary (CHO) cells, which are commonly used for the production of therapeutic antibodies. The host cells are cultured under specific conditions to promote the expression of the antibody. The antibody is then purified from the culture medium using affinity chromatography, which ensures high purity and concentration .
Chemical Reactions Analysis
CP-305202, being a monoclonal antibody, does not undergo typical chemical reactions like small organic molecules. it can participate in various biochemical interactions. For instance, it binds specifically to the CD80 protein on the surface of immune cells. This binding can be influenced by factors such as pH, temperature, and the presence of other ions or molecules. The major product of this interaction is the formation of a stable antibody-antigen complex, which can modulate immune responses .
Scientific Research Applications
CP-305202 has a wide range of applications in scientific research. In immunology, it is used to study the mechanisms of T cell activation and the role of CD80 in immune responses. It is also employed in the development of immunotherapies for diseases such as cancer and autoimmune disorders. In addition, CP-305202 is used in flow cytometry, immunoprecipitation, and immunohistochemistry to detect and quantify CD80 expression on various cell types .
Mechanism of Action
The mechanism of action of CP-305202 involves its binding to the CD80 protein on the surface of immune cells. CD80 interacts with CD28 to provide a costimulatory signal necessary for T cell activation. Conversely, its interaction with CTLA-4 delivers an inhibitory signal that downregulates T cell responses. By binding to CD80, CP-305202 can modulate these interactions, thereby influencing the activation and regulation of T cells. This makes it a valuable tool for studying immune responses and developing therapeutic strategies .
Comparison with Similar Compounds
CP-305202 can be compared with other monoclonal antibodies targeting CD80, such as those used in clinical settings for immunotherapy. Similar compounds include antibodies like ipilimumab, which targets CTLA-4, and pembrolizumab, which targets PD-1. While these antibodies also modulate immune responses, CP-305202 is unique in its specific targeting of CD80, providing distinct insights into the role of this protein in immune regulation .
Properties
Molecular Formula |
C30H44N2O5 |
|---|---|
Molecular Weight |
512.7 g/mol |
IUPAC Name |
N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-2-methoxy-6-(3-pyridin-3-ylpropoxy)benzamide |
InChI |
InChI=1S/C30H44N2O5/c1-21(2)18-25(33)29(34)24(19-22-10-5-4-6-11-22)32-30(35)28-26(36-3)14-7-15-27(28)37-17-9-13-23-12-8-16-31-20-23/h7-8,12,14-16,20-22,24-25,29,33-34H,4-6,9-11,13,17-19H2,1-3H3,(H,32,35)/t24-,25-,29+/m0/s1 |
InChI Key |
PJZBKGNAKHKHSH-IALVYGIMSA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H]([C@H](CC1CCCCC1)NC(=O)C2=C(C=CC=C2OCCCC3=CN=CC=C3)OC)O)O |
Canonical SMILES |
CC(C)CC(C(C(CC1CCCCC1)NC(=O)C2=C(C=CC=C2OCCCC3=CN=CC=C3)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















